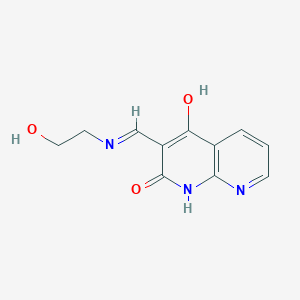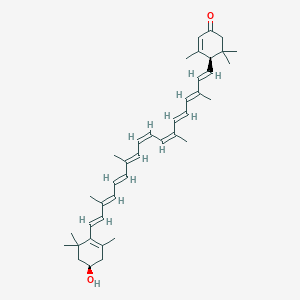
ROSIN, REACTION PRODUCTS WITH ACRYLIC ACID, HYDROGENATED
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rosin, reaction products with acrylic acid, hydrogenated is a modified form of rosin, a natural resin obtained from pine trees. This compound is synthesized by reacting rosin with acrylic acid, followed by hydrogenation. The resulting product exhibits enhanced stability and improved properties, making it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rosin, reaction products with acrylic acid, hydrogenated involves a two-step process:
Diels-Alder Reaction: Rosin is reacted with acrylic acid in a Diels-Alder reaction to form acrylic rosin.
Hydrogenation: The acrylic rosin is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
In industrial settings, the production of hydrogenated acrylic rosin follows similar steps but on a larger scale. The process involves the use of high-activity catalysts and optimized reaction conditions to ensure high yield and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Rosin, reaction products with acrylic acid, hydrogenated undergoes various chemical reactions, including:
Hydrogenation: As mentioned, the hydrogenation of acrylic rosin is a key reaction in its synthesis.
Substitution: It can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, temperature of 180°C, and pressure of 5 MPa.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed
Hydrogenation: Hydrogenated acrylic rosin.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Rosin, reaction products with acrylic acid, hydrogenated has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of rosin, reaction products with acrylic acid, hydrogenated involves its interaction with various molecular targets and pathways:
Catalytic Hydrogenation: The palladium catalyst facilitates the addition of hydrogen atoms to the double bonds in the acrylic rosin, converting them to single bonds.
Stabilization: The hydrogenation process enhances the stability of the compound by reducing its susceptibility to oxidation and other degradation reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogenated Rosin: Similar in terms of hydrogenation but lacks the acrylic acid modification.
Acrylic Rosin: Contains acrylic acid modification but is not hydrogenated.
Rosin Esters: Modified rosin compounds with ester functional groups.
Uniqueness
Rosin, reaction products with acrylic acid, hydrogenated is unique due to its combination of acrylic acid modification and hydrogenation. This dual modification imparts enhanced stability, improved performance, and a broader range of applications compared to other similar compounds .
Propriétés
Numéro CAS |
144413-22-9 |
|---|---|
Formule moléculaire |
C9H17NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175155.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-6-yl]benzamide](/img/structure/B1175157.png)


